N-Methylprotoporphyrin IX (N-MethylPP) is a green pigment that acts as a potent inhibitor of ferrochelatase, the enzyme responsible for inserting iron into protoporphyrin IX to form heme. [, , , ] N-MethylPP is not a naturally occurring compound but is produced during the metabolism of certain xenobiotics, including drugs and environmental pollutants. [, , , ] It is classified as an N-alkylporphyrin, a group of compounds characterized by the addition of an alkyl group to one of the pyrrole nitrogen atoms of the porphyrin ring. [, , , , ]
N-MethylPP is a valuable tool in scientific research, enabling the study of heme biosynthesis, cytochrome P450 metabolism, and the consequences of heme deficiency. [, , , , , , , ]
N-Methylprotoporphyrin belongs to the class of porphyrins, which are cyclic compounds composed of four pyrrole rings interconnected by methylene bridges. It is specifically classified as a methylated derivative of protoporphyrin IX. The compound is often produced in biological systems under certain pathological conditions, particularly in cases of porphyria where heme synthesis is disrupted. The primary source of N-Methylprotoporphyrin is from the metabolism of specific xenobiotics, such as 3,5-diethoxycarbonyl-1,4-dihydrocollidine, which leads to its accumulation in the liver .
The synthesis of N-Methylprotoporphyrin involves several key methods:
N-Methylprotoporphyrin IX exhibits a complex molecular structure characterized by:
The molecular formula for N-Methylprotoporphyrin IX is C₁₉H₁₉N₅O₃, with a molar mass of approximately 341.38 g/mol.
N-Methylprotoporphyrin participates in several significant chemical reactions:
The mechanism by which N-Methylprotoporphyrin exerts its effects primarily involves:
N-Methylprotoporphyrin possesses distinct physical and chemical properties:
These properties are critical for its applications in biochemical research and therapeutic contexts .
N-Methylprotoporphyrin has several important applications:
N-Methylprotoporphyrin IX (NMPP), a structurally modified porphyrin, represents a critical molecular tool for understanding heme biosynthesis regulation. This compound, characterized by a methyl group covalently bonded to one of the pyrrole nitrogen atoms within the protoporphyrin IX macrocycle, functions as a potent and specific inhibitor of ferrochelatase – the terminal enzyme in the heme biosynthetic pathway. Unlike physiological porphyrins, NMPP is not a natural intermediate but arises from xenobiotic metabolism or endogenous modifications. Its significance extends beyond pathological contexts to fundamental enzymology, where it serves as a classic example of a transition-state analog, providing crucial insights into the catalytic mechanism of porphyrin metallation. The structural distortion induced by N-methylation mimics the proposed bent conformation of the porphyrin ring during ferrochelatase catalysis, making NMPP an indispensable probe for studying this critical biochemical process [3] [5].
The discovery of NMPP emerged from investigations into chemically-induced porphyrias. Initial observations in the 1960s and 1970s revealed that treatment of rodents with certain xenobiotics, particularly 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) and griseofulvin (GSF), produced striking green hepatic pigments associated with profound inhibition of ferrochelatase activity. Researchers noted that these pigments accumulated in liver tissues and exhibited unique fluorescence properties distinct from known physiological porphyrins [9].
In 1981, Ortiz de Montellano and colleagues achieved a breakthrough by isolating the green pigment from DDC-treated rats and identifying it as N-methylprotoporphyrin IX through mass spectrometry and nuclear magnetic resonance spectroscopy. Their seminal work demonstrated that the pigment resulted from N-methylation of protoporphyrin IX, specifically at one of the pyrrole nitrogens, and possessed extraordinary potency in inhibiting ferrochelatase in vitro (Ki ≈ 10 nM) [3]. Shortly thereafter, research on griseofulvin-treated mice revealed a more complex picture: two major green pigments were isolated. The predominant pigment (approximately 90%) was identified as an N-monosubstituted protoporphyrin bearing an intact griseofulvin moiety attached to the pyrrole nitrogen (N-griseofulvin protoporphyrin). The minor pigment (approximately 10%) was confirmed as N-methylprotoporphyrin IX. This finding led to the hypothesis that NMPP might arise secondarily from the degradation of the larger griseofulvin adduct [9].
Early mechanistic studies proposed cytochrome P450-dependent bioactivation as central to NMPP formation. Xenobiotics like DDC were suggested to undergo CYP-mediated oxidation, generating reactive intermediates (e.g., methyl radicals) that could attack the heme prosthetic group of the CYPs themselves. This suicide alkylation results in the displacement of the iron atom and the formation of N-substituted porphyrins, primarily NMPP in the case of DDC. The detection of endogenous NMPP at low levels in untreated animal livers further suggested physiological relevance beyond xenobiotic toxicity, though its biosynthetic route remains less defined [3] [10].
Table 1: Key Xenobiotics Implicated in NMPP Formation
Xenobiotic | Structure Class | Proposed Mechanism | Primary N-Substituted Porphyrin Formed | Species Observed |
---|---|---|---|---|
3,5-Diethoxycarbonyl-1,4-dihydrocollidine (DDC) | Dihydropyridine | CYP-mediated radical generation → Heme alkylation | N-Methylprotoporphyrin IX (NMPP) | Rat, Mouse |
Griseofulvin (GSF) | Spirobenzofuranone | CYP-mediated demethylation → Radical formation → Heme alkylation OR GSF-PPIX adduct formation | N-Griseofulvin protoporphyrin (major), NMPP (minor) | Mouse |
2,4,-Diethyl-1,2-dihydro-2-methylquinoline | Dihydroquinoline | CYP-mediated radical generation → Heme alkylation | NMPP | Rat |
1-[4-(3-Acetyl-2,4,6-trimethylphenyl)-2,6-cyclohexanedionyl]-O-ethyl propionaldehyde oxime | Oxime | CYP-mediated radical generation → Heme alkylation | NMPP | Mouse |
NMPP derives its core structure from protoporphyrin IX (PPIX), the immediate precursor to heme in the biosynthetic pathway. PPIX possesses a planar tetrapyrrole macrocycle with specific side chains: four methyl groups, two vinyl groups, and two propionic acid groups arranged asymmetrically around the ring (designated as the IX isomer configuration). The critical structural modification in NMPP is the addition of a methyl group (-CH₃) directly onto one of the four pyrrole nitrogen atoms within the macrocycle. This N-methylation disrupts the aromaticity and planarity of the porphyrin ring, forcing it into a significantly distorted, non-planar conformation best described as saddled-ruffled [4] [6].
This distortion is paramount to NMPP's biological function. Ferrochelatase, the enzyme catalyzing the insertion of ferrous iron (Fe²⁺) into PPIX to form heme, achieves catalysis partly by inducing a specific distortion or bending in the porphyrin substrate. This distortion lowers the activation energy required for metal insertion by exposing the pyrrole nitrogen lone pairs and facilitating iron approach. NMPP's pre-existing distortion, caused by the N-methyl group protruding from the plane, mimics this catalytically active conformation of PPIX. Consequently, NMPP binds ferrochelatase with exceptionally high affinity (Ki in the low nanomolar range), acting as a potent competitive inhibitor [2] [4]. Inhibition occurs because NMPP occupies the active site but cannot undergo metallation due to the blocked nitrogen and steric hindrance from the methyl group. This effectively halts the heme biosynthetic pathway, leading to accumulation of PPIX – a hallmark of protoporphyria induced by compounds like DDC or GSF. Symptoms arise from PPIX's photosensitizing properties and the resulting cellular heme deficiency [1] [3] [5].
Table 2: Structural Isomers of NMPP and Their Relative Abundance
Isomer Designation | Site of N-Methylation | Relative Abundance in DDC-Treated Liver (%) | Relative Abundance in GSF-Treated Liver (%) |
---|---|---|---|
NA | Pyrrole ring A (bearing vinyl group) | 78 - 90% | 78 - 90% |
NB | Pyrrole ring B (bearing methyl group) | 1 - 5% | 1 - 5% |
NC | Pyrrole ring C (bearing methyl group) | 5 - 17% | 5 - 17% |
ND | Pyrrole ring D (bearing vinyl and propionate groups) | 4 - 9% | 4 - 9% |
The NA isomer, methylated on the pyrrole ring adjacent to a vinyl substituent (ring A), consistently predominates in both xenobiotic-induced and endogenous contexts. This regioselectivity suggests structural constraints within the cytochrome P450 active sites where adduct formation occurs, favoring attack on specific pyrrole nitrogens [3] [9] [16]. The functional consequence is profound inhibition of ferrochelatase, disrupting heme production.
NMPP is widely recognized as a transition-state analog for the ferrochelatase reaction. Enzyme kinetics and structural biology studies provide compelling evidence for this designation.
Ferrochelatase catalysis is proposed to involve a multi-step mechanism where the binding of PPIX induces a significant conformational change in the enzyme. Crucially, this binding event triggers a conserved active-site loop (residues 248-257 in murine ferrochelatase) to move, facilitating the distortion of the porphyrin macrocycle into a non-planar, high-energy conformation. This distortion strains the porphyrin, bringing it closer to the postulated transition state where one pyrrole ring is significantly tilted (up to ≈36°), facilitating nucleophilic attack by the pyrrole nitrogen on the incoming ferrous iron [4] [7]. NMPP inherently adopts a distorted conformation remarkably similar to this proposed transition-state structure. Crystallographic studies of ferrochelatase bound to N-methylmesoporphyrin (a close analog) revealed a saddled-ruffled porphyrin with pyrrole ring A tilted ≈36° out of plane, while the other rings showed minimal distortion (<5°) – mirroring the distortion ferrochelatase imposes on its physiological substrate [4]. This pre-distortion allows NMPP to bind ferrochelatase with affinity orders of magnitude higher (Ki ≈ 3 nM for wild-type enzyme) than the substrate PPIX (Km typically in the µM range), a hallmark characteristic of transition-state analogs [2] [4].
Site-directed mutagenesis studies targeting the active-site loop, particularly residue Pro255, further illuminate NMPP's mechanism. Replacing Pro255 with residues like arginine (P255R) or glycine (P255G) dramatically reduces sensitivity to NMPP inhibition. While wild-type ferrochelatase exhibits a Ki of ≈3 nM for NMPP, the P255R and P255G variants show Ki values of ≈1 µM and ≈2.3 µM, respectively – representing a 300- to 700-fold decrease in inhibition potency. Crucially, this reduced inhibition is not accompanied by a proportional loss in catalytic efficiency (kcat/Km for PPIX) or maximal velocity (kcat). This decoupling demonstrates that Pro255 plays a specific and critical role in stabilizing the distorted conformation of the porphyrin, particularly the transition-state-like structure adopted by NMPP. The kinetic mechanism of inhibition remains similar (a two-step binding process), but the rate constants for the tighter, rate-limiting second binding step are significantly altered in the P255 mutants, hindering the formation of the ultra-high-affinity complex seen in the wild-type enzyme [4].
Beyond ferrochelatase studies, NMPP serves as a vital tool for inducing controlled heme deficiency in cellular and animal models. By specifically blocking heme synthesis at the terminal step, researchers can investigate the diverse roles of heme in processes like oxygen sensing, cytochrome P450 function, mitochondrial respiration, circadian rhythm regulation, and microRNA processing, without the pleiotropic effects often caused by knocking down earlier enzymes in the pathway [1] [3]. Its utility extends to studying chlorophyll synthesis in plants and algae, where it inhibits magnesium chelatase, the analog of ferrochelatase [5] [16].
Table 3: Kinetic Parameters of Wild-Type and Mutant Ferrochelatase with NMPP
Ferrochelatase Variant | Ki (app) for NMPP | Relative Ki Increase (vs WT) | Catalytic Efficiency (kcat/Km, PPIX) | Catalytic Activity (kcat) |
---|---|---|---|---|
Wild-Type (WT) | 3 nM | 1-fold | Normal | Normal |
P255R | 1 µM | ~333-fold | Comparable to WT | Comparable to WT |
P255G | 2.3 µM | ~767-fold | Comparable to WT | Comparable to WT |
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